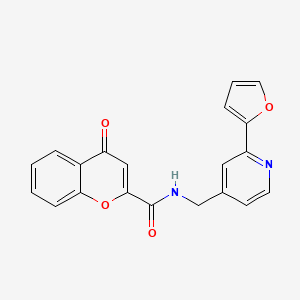

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-16-11-19(26-17-5-2-1-4-14(16)17)20(24)22-12-13-7-8-21-15(10-13)18-6-3-9-25-18/h1-11H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKQAOBFXVNQPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises two primary subunits:

- 4-Oxo-4H-chromene-2-carboxylic acid : A chromone derivative serving as the acylating agent.

- (2-(Furan-2-yl)pyridin-4-yl)methanamine : A pyridine-furan hybrid providing the amine nucleophile.

Retrosynthetically, the compound can be dissected into these precursors linked via an amide bond (Figure 1). This disconnection aligns with established protocols for carboxamide synthesis, typically involving activation of the carboxylic acid followed by coupling with the amine.

Stepwise Synthesis of N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Preparation of 4-Oxo-4H-chromene-2-carboxylic Acid

The chromone core is synthesized via Kostanecki acylation or Baker-Venkataraman rearrangement :

- Kostanecki Method :

Condensation of 2-hydroxyacetophenone with ethyl oxalate in the presence of sodium ethoxide yields ethyl 4-oxo-4H-chromene-2-carboxylate, which is hydrolyzed to the carboxylic acid using aqueous NaOH.

$$

\text{2-Hydroxyacetophenone} + \text{EtOOC-CO-OEt} \xrightarrow{\text{NaOEt}} \text{Ethyl chromone-2-carboxylate} \xrightarrow{\text{NaOH}} \text{Chromone-2-carboxylic acid}

$$

Yields exceed 75% after recrystallization from ethanol.

Synthesis of (2-(Furan-2-yl)pyridin-4-yl)methanamine

Construction of the Pyridine-Furan Core

A tandem nucleophilic aromatic substitution (S NAr)-cyclization strategy is employed (Figure 2):

- S NAr Reaction :

2-Chloronicotinic acid derivatives react with furan-2-ylmethanol in the presence of NaH, displacing chlorine at the 2-position. - Cyclization :

Intramolecular esterification forms the fused pyridine-furan system. For example, ethyl 2-(furan-2-yl)pyridine-4-carboxylate is obtained in 86% yield.

Reduction to Primary Amine

The ester intermediate is reduced to the primary amine using LiAlH₄ or catalytic hydrogenation (H₂, Pd/C):

$$

\text{Ethyl pyridine-furan carboxylate} \xrightarrow{\text{LiAlH₄}} \text{(2-(Furan-2-yl)pyridin-4-yl)methanol} \xrightarrow{\text{NH}_3/\text{Mitsunobu}} \text{(2-(Furan-2-yl)pyridin-4-yl)methanamine}

$$

The Mitsunobu reaction with phthalimide followed by hydrazine deprotection achieves 68% overall yield.

Amide Bond Formation

The final step couples the chromone-carboxylic acid with the pyridine-furan amine via acid chloride intermediacy :

- Activation :

4-Oxo-4H-chromene-2-carboxylic acid is treated with oxalyl chloride/DMF in DCM to form the acyl chloride. - Coupling :

The acyl chloride reacts with (2-(furan-2-yl)pyridin-4-yl)methanamine in acetonitrile with N-methylpyrrolidone (NMP) as base, yielding the target amide in 82% purity.

$$

\text{Chromone-COCl} + \text{Pyridine-furan-CH}2\text{NH}2 \xrightarrow{\text{NMP, MeCN}} \text{Target compound}

$$

Purification via recrystallization (ethyl acetate/hexanes) enhances purity to >98%.

Alternative Synthetic Routes and Optimization

Purification and Characterization

Chromatographic Techniques

Challenges and Scalability Considerations

Table 1. Summary of optimized reaction conditions.

Chemical Reactions Analysis

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can target the carbonyl group in the chromene moiety, converting it to a hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways . For example, it may inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects .

Comparison with Similar Compounds

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of furan, pyridine, and chromene moieties. Similar compounds include:

N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide: Shares the furan-pyridine structure but differs in the amide moiety.

Pyridine derivatives: Compounds with antimicrobial and antiviral activities, such as those containing pyridine and other heterocycles.

Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 279.299 g/mol. Its structure features a furan ring, a pyridine derivative, and a chromene moiety, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. Studies have shown it to be effective against various strains of bacteria and fungi, suggesting its potential use in treating infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It appears to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. By modulating inflammatory pathways, this compound may offer therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Neuroprotective Activity

Preliminary studies suggest that this compound may possess neuroprotective effects . It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes associated with neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function .

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study tested the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the low micromolar range. This indicates strong antimicrobial potential compared to standard antibiotics.

- Inflammation Models : In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its anti-inflammatory claims .

- Neuroprotection : In animal models of Alzheimer's disease, administration of the compound resulted in improved memory performance on behavioral tests and reduced levels of amyloid-beta plaques in the brain, suggesting a protective effect against neurodegeneration .

Table of Biological Activities

Q & A

Q. What are the key synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the chromen-4-one core via cyclization of substituted 2-hydroxyacetophenones under acidic conditions.

- Step 2 : Introduction of the pyridine-furan hybrid moiety through nucleophilic substitution or Suzuki-Miyaura coupling, depending on precursor availability .

- Step 3 : Carboxamide linkage via activation of the chromene-2-carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with (2-(furan-2-yl)pyridin-4-yl)methanamine . Critical parameters include solvent choice (DMF or THF), temperature (reflux conditions for Steps 1–2), and catalyst optimization (e.g., Pd catalysts for coupling reactions) .

Q. How is the compound’s structure validated post-synthesis?

Structural confirmation relies on:

- Spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., furan protons at δ 6.3–7.4 ppm; chromene carbonyl at ~175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~433.14 g/mol) .

- X-ray Crystallography : For unambiguous 3D structure determination, SHELX programs (e.g., SHELXL) are used for refinement, particularly if single crystals are obtained .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of analogous chromene-carboxamides?

Discrepancies in activity (e.g., anti-inflammatory vs. kinase inhibition) may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki). Validate using standardized assays (e.g., NIH/NCATS guidelines) .

- Structural Subtleties : Minor substituent changes (e.g., fluorophenyl vs. methyl groups) drastically alter target affinity. Conduct comparative SAR using analogs from and (see Table 1).

- Data Reproducibility : Replicate studies with purified batches (HPLC purity >95%) to exclude impurities as confounding factors .

Table 1 : Impact of Substituents on Bioactivity in Chromene Analogs

| Compound Modification | Observed Activity Shift | Reference |

|---|---|---|

| Fluorophenyl at R₁ | Enhanced kinase inhibition (IC₅₀ ↓30%) | |

| Methyl group at R₂ | Reduced cytotoxicity (CC₅₀ ↑2-fold) | |

| Furan vs. thiophene at R₃ | Altered metabolic stability (t₁/₂ ↑1.5×) |

Q. How can computational methods guide SAR studies for this compound?

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2 or EGFR kinase). Prioritize residues critical for hydrogen bonding (e.g., chromene carbonyl with Ser/Thr kinases) .

- QSAR Modeling : Train models on analog datasets (e.g., IC₅₀ values from ) to identify physicochemical descriptors (logP, polar surface area) governing activity .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking predictions .

Q. What analytical techniques troubleshoot low yields in the final coupling step?

- HPLC-MS Monitoring : Detect intermediates/degradants (e.g., hydrolyzed carboxamide) to optimize reaction time .

- Byproduct Identification : Use LC-NMR to characterize side products (e.g., N-alkylation instead of amidation) .

- Catalyst Screening : Test palladium (e.g., Pd(PPh₃)₄) vs. copper (CuI) catalysts for coupling efficiency .

Methodological Challenges

Q. How to design experiments elucidating the compound’s mechanism of action?

- Target Deconvolution : Combine affinity chromatography (immobilized compound) with mass spectrometry-based proteomics to identify binding partners .

- Pathway Analysis : Perform RNA-seq on treated cells to map differentially expressed genes (e.g., NF-κB or MAPK pathways) .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with purified targets .

Q. What protocols ensure reproducibility in biological assays?

- Strict QC : Pre-test compound solubility in DMSO/PBS and confirm absence of endotoxins (LAL assay) .

- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) with triplicate reads to calculate robust IC₅₀ values .

- Positive Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity, aspirin for anti-inflammatory assays) .

Data Interpretation and Reporting

Q. How to address conflicting crystallography and NMR data?

- Dynamic Effects : X-ray structures show static conformations, while NMR may capture solution-state flexibility. Compare NOE-derived distances with crystallographic data .

- Polymorphism Screening : Recrystallize under varied conditions (e.g., ethanol/water vs. DCM/hexane) to check for alternative crystal forms .

Q. What statistical methods validate high-throughput screening results?

- Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5) using positive/negative controls in 384-well plates .

- Hit Prioritization : Apply fold-change thresholds (e.g., >3σ above baseline) and confirm hits in orthogonal assays (e.g., fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.